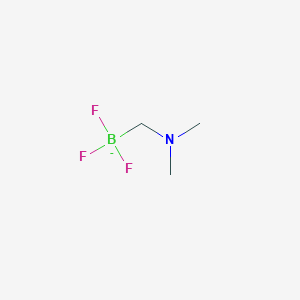
(Dimethylamino)methyl-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (Dimethylamino)methyl-trifluoroboranuide typically involves a two-step process :
Reaction of Dimethylamine with Trifluoroborane: Dimethylamine (DMA) reacts with trifluoroborane (Tf-BF3) to form dimethylaminomethyltrifluoroborane (DMA-BF3).
Reaction with Potassium Salt: The resulting DMA-BF3 is then reacted with a potassium salt, such as potassium sulfate (K2SO4), to yield the final product, this compound.
Chemical Reactions Analysis
(Dimethylamino)methyl-trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
(Dimethylamino)methyl-trifluoroboranuide has a wide range of applications in scientific research :
Chemistry: It is used as a boron reagent in organic synthesis, particularly in the formation of boron-containing compounds such as esters, amides, and pyrroles.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a tool for studying boron-related biochemical processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Dimethylamino)methyl-trifluoroboranuide involves its ability to act as a boron donor in chemical reactions. The compound interacts with molecular targets through the formation of boron-containing intermediates, which can then undergo further transformations to yield the desired products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
(Dimethylamino)methyl-trifluoroboranuide can be compared with other similar boron-containing compounds, such as:
Potassium trifluoroborate: Similar in structure but lacks the dimethylamino group.
Dimethylaminomethylborane: Contains a borane group instead of trifluoroborane.
Trifluoroborane derivatives: Various derivatives with different substituents on the boron atom.
The uniqueness of this compound lies in its combination of the dimethylamino group and trifluoroborane, which imparts specific reactivity and stability characteristics .
Properties
IUPAC Name |
(dimethylamino)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BF3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPDIUULPTGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)C)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3N- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














